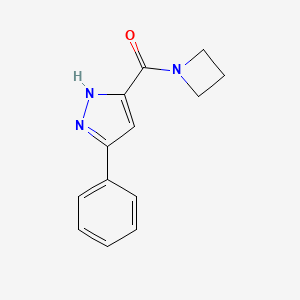
4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one, also known as MPTN, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. MPTN is a member of the naphthyridinone family of compounds, which are known for their diverse biological and pharmacological properties. In
Scientific Research Applications
4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one has been studied extensively for its potential applications in various fields. One area of research has focused on its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to produce reactive oxygen species that can kill cancer cells. Additionally, this compound has been studied for its antifungal and antibacterial properties.
Mechanism of Action
The exact mechanism of action of 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one is not fully understood. However, studies have suggested that it may interact with cellular targets such as DNA and enzymes involved in cellular metabolism. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In one study, this compound was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one in lab experiments is its fluorescent properties, which make it useful for the detection of metal ions and other targets. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on 4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one. One area of research could focus on further investigating its potential as a photosensitizer in photodynamic therapy. Another area of research could explore its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Additionally, future research could investigate the mechanism of action of this compound in more detail to better understand its interactions with cellular targets.
Synthesis Methods
4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one can be synthesized using a variety of methods. One common method involves the reaction of 2-cyano-3-trifluoromethylpyridine with 4-methylphenylhydrazine in the presence of a base such as sodium hydride. The resulting product is then oxidized using a mild oxidizing agent such as potassium permanganate to yield this compound.
Properties
IUPAC Name |
4-methyl-7-phenyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c1-9-7-13(22)21-15-14(9)11(16(17,18)19)8-12(20-15)10-5-3-2-4-6-10/h2-8H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUVBXBEEPMRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7455244.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7455249.png)
![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)

![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)





![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)

